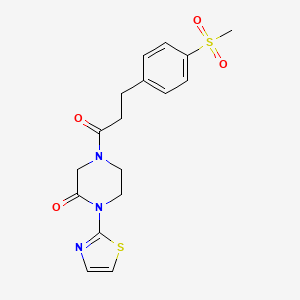
4-(3-(4-(Methylsulfonyl)phenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-(Methylsulfonyl)phenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Minor Groove Binding and Hoechst Analogues
Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, serve as models for drug design, especially in rationalizing DNA sequence recognition and binding. These compounds, including derivatives of the arylpiperazine class, have applications in chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, showcasing their utility in both diagnostics and therapeutic interventions (Issar & Kakkar, 2013).
Biological Activities of Synthesized Phenothiazines
Phenothiazines, with structural modifications including piperazine substituents, have shown a wide range of biological activities, such as antibacterial, antifungal, anticancer, and anti-inflammatory properties. These activities are due to their interaction with biological systems through various mechanisms, including pharmacophoric substituent interactions, π-π interactions, and membrane penetration capabilities, highlighting their potential in drug development for multiple therapeutic areas (Pluta, Morak-Młodawska, & Jeleń, 2011).
Anti-mycobacterial Activity of Piperazine and Its Analogues
Piperazine, as a core structure, plays a significant role in developing anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine derivatives in addressing the global challenge of tuberculosis through the design and development of new anti-mycobacterial drugs (Girase et al., 2020).
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives have been identified in various drugs with a wide range of therapeutic uses, including antipsychotic, antihistamine, antidepressant, and anticancer applications. Modifications to the piperazine nucleus significantly impact the medicinal potential of these molecules, suggesting their flexibility and importance in drug discovery for various diseases (Rathi, Syed, Shin, & Patel, 2016).
Cytochrome P450 Isoforms Inhibition
Chemical inhibitors of cytochrome P450 isoforms, including compounds with piperazine structures, play a crucial role in understanding drug-drug interactions by inhibiting specific CYP isoforms. This knowledge assists in predicting potential interactions and in the rational design of new drugs with minimized adverse interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Propiedades
IUPAC Name |
4-[3-(4-methylsulfonylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-26(23,24)14-5-2-13(3-6-14)4-7-15(21)19-9-10-20(16(22)12-19)17-18-8-11-25-17/h2-3,5-6,8,11H,4,7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVVRAGSYTZBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
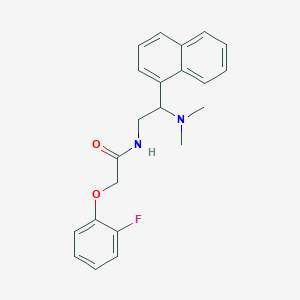
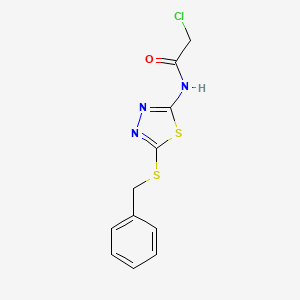
![N-cyclopentyl-4-{[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2935041.png)
![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)
![4-[2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2935044.png)
![ethyl 3-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1H-pyrazole-4-carboxylate](/img/structure/B2935045.png)
![N-(3-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2935046.png)
![4-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2935048.png)
![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2935049.png)
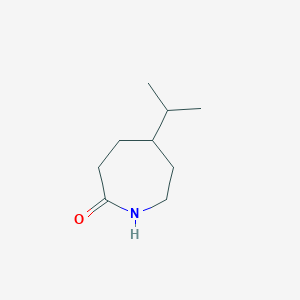
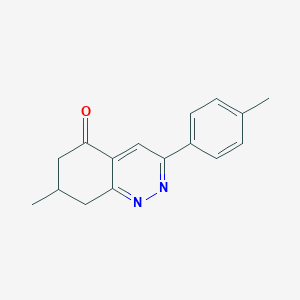
![1-(Furan-3-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2935054.png)
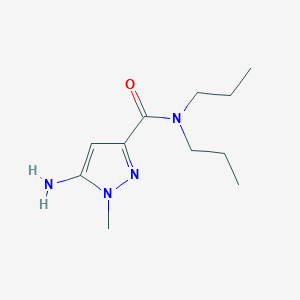
![methyl 4-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2935060.png)
